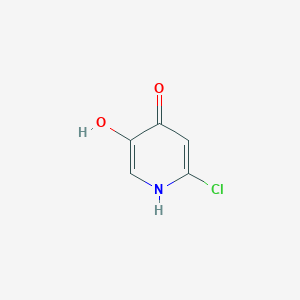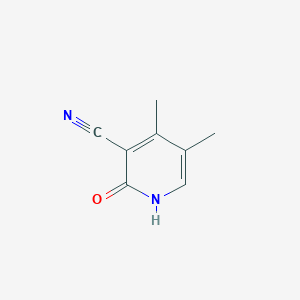![molecular formula C7H5BrN2O B8190695 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B8190695.png)
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
Descripción general
Descripción
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-c]pyridin-3-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the bromination of 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high selectivity and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors to handle the exothermic nature of the bromination reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Typical reagents include sodium hydride (NaH) for deprotonation and subsequent nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can lead to the formation of a ketone or aldehyde .
Aplicaciones Científicas De Investigación
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one largely depends on its specific application. In the context of kinase inhibition, the compound may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities and applications.
Pyrrolo[2,3-b]pyridine: Shares structural similarities and is used in similar medicinal chemistry applications.
Uniqueness
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
4-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVZWFCEQLNBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B8190640.png)
![7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine](/img/structure/B8190653.png)
![[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8190656.png)

![6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride](/img/structure/B8190674.png)


![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8190705.png)




